molecular formula C18H20N2O3 B2676865 N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 1110891-66-1

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide

カタログ番号 B2676865
CAS番号: 1110891-66-1
分子量: 312.369
InChIキー: LBNFUNQVCDJJGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

CP-690,550 works by selectively inhibiting N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, which plays a crucial role in the signaling pathways of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases. By blocking N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling, CP-690,550 reduces inflammation and immune response, which leads to the improvement of clinical symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and immune response in preclinical and clinical studies. In patients with rheumatoid arthritis, CP-690,550 has been shown to improve joint symptoms, reduce inflammation, and slow the progression of joint damage. In patients with psoriasis, CP-690,550 has been shown to improve skin symptoms and reduce inflammation. In patients with inflammatory bowel disease, CP-690,550 has been shown to improve clinical symptoms and reduce inflammation in the gut.

実験室実験の利点と制限

CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, which allows for the precise modulation of N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling pathways. CP-690,550 also has a rapid onset of action and sustained clinical response, which makes it an attractive candidate for the treatment of autoimmune diseases. However, CP-690,550 has some limitations for lab experiments, including its high cost and limited availability, which may restrict its use in some research settings.

将来の方向性

There are several future directions for the research and development of CP-690,550. One potential direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the investigation of its long-term safety and efficacy in clinical trials, particularly in patients who have been treated with CP-690,550 for extended periods of time. Additionally, there is a need for the development of more selective N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide inhibitors that can target specific signaling pathways without affecting other JAK family members.

合成法

The synthesis of CP-690,550 involves several steps, starting from the reaction of 5-hydroxymethylfurfural with phenoxyacetic acid in the presence of a coupling reagent to form 5-(phenoxymethyl)furan-2-carboxylic acid. The resulting carboxylic acid is then coupled with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling reagent to form the final product, CP-690,550.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling pathways, leading to a reduction in inflammation and immune response. In clinical trials, CP-690,550 has demonstrated significant efficacy in the treatment of rheumatoid arthritis, with a rapid onset of action and sustained clinical response.

特性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)18(3,12-19)20-17(21)16-10-9-15(23-16)11-22-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNFUNQVCDJJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。